Cas no 2287312-04-1 ([3-(3-Fluoropropyl)-1-bicyclo[1.1.1]pentanyl]methanamine)

[3-(3-Fluoropropyl)-1-bicyclo[1.1.1]pentanyl]methanamine structure
2287312-04-1 structure
Product name:[3-(3-Fluoropropyl)-1-bicyclo[1.1.1]pentanyl]methanamine
CAS No:2287312-04-1
MF:C9H16FN
MW:157.228446006775
CID:6162954
PubChem ID:137945647

[3-(3-Fluoropropyl)-1-bicyclo[1.1.1]pentanyl]methanamine Chemical and Physical Properties

Names and Identifiers

    • 2287312-04-1
    • [3-(3-fluoropropyl)bicyclo[1.1.1]pentan-1-yl]methanamine
    • [3-(3-Fluoropropyl)-1-bicyclo[1.1.1]pentanyl]methanamine
    • EN300-6760425
    • Inchi: 1S/C9H16FN/c10-3-1-2-8-4-9(5-8,6-8)7-11/h1-7,11H2
    • InChI Key: KBTYZOUPWHFLBY-UHFFFAOYSA-N
    • SMILES: FCCCC12CC(CN)(C1)C2

Computed Properties

  • Exact Mass: 157.126677677g/mol
  • Monoisotopic Mass: 157.126677677g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 4
  • Complexity: 147
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 26Ų

[3-(3-Fluoropropyl)-1-bicyclo[1.1.1]pentanyl]methanamine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6760425-0.25g
[3-(3-fluoropropyl)bicyclo[1.1.1]pentan-1-yl]methanamine
2287312-04-1
0.25g
$2849.0 2023-05-30
Enamine
EN300-6760425-0.5g
[3-(3-fluoropropyl)bicyclo[1.1.1]pentan-1-yl]methanamine
2287312-04-1
0.5g
$2972.0 2023-05-30
Enamine
EN300-6760425-2.5g
[3-(3-fluoropropyl)bicyclo[1.1.1]pentan-1-yl]methanamine
2287312-04-1
2.5g
$6069.0 2023-05-30
Enamine
EN300-6760425-1.0g
[3-(3-fluoropropyl)bicyclo[1.1.1]pentan-1-yl]methanamine
2287312-04-1
1g
$3097.0 2023-05-30
Enamine
EN300-6760425-0.05g
[3-(3-fluoropropyl)bicyclo[1.1.1]pentan-1-yl]methanamine
2287312-04-1
0.05g
$2602.0 2023-05-30
Enamine
EN300-6760425-5.0g
[3-(3-fluoropropyl)bicyclo[1.1.1]pentan-1-yl]methanamine
2287312-04-1
5g
$8979.0 2023-05-30
Enamine
EN300-6760425-0.1g
[3-(3-fluoropropyl)bicyclo[1.1.1]pentan-1-yl]methanamine
2287312-04-1
0.1g
$2725.0 2023-05-30
Enamine
EN300-6760425-10.0g
[3-(3-fluoropropyl)bicyclo[1.1.1]pentan-1-yl]methanamine
2287312-04-1
10g
$13314.0 2023-05-30

Additional information on [3-(3-Fluoropropyl)-1-bicyclo[1.1.1]pentanyl]methanamine

Professional Introduction to [3-(3-Fluoropropyl)-1-bicyclo[1.1.1]pentanyl]methanamine (CAS No: 2287312-04-1)

[3-(3-Fluoropropyl)-1-bicyclo[1.1.1]pentanyl]methanamine is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by the CAS number 2287312-04-1, represents a promising candidate for further exploration in drug development, particularly in the quest to discover novel therapeutic agents with enhanced efficacy and reduced side effects.

The molecular structure of [3-(3-Fluoropropyl)-1-bicyclo[1.1.1]pentanyl]methanamine features a bicyclo[1.1.1]pentanyl core, which is a fused three-membered ring system embedded within a larger six-membered ring. This bicyclic framework imparts remarkable rigidity and stability to the molecule, making it an attractive scaffold for designing bioactive compounds. The presence of a 3-fluoropropyl substituent at the third position of the bicyclo[1.1.1]pentanyl ring introduces fluorine atoms, which are well-known for their ability to modulate metabolic pathways and enhance binding affinity to biological targets.

In recent years, the pharmaceutical industry has witnessed a surge in interest towards fluorinated compounds due to their favorable pharmacokinetic profiles and improved pharmacological activity. The incorporation of fluorine into drug molecules can lead to increased lipophilicity, reduced susceptibility to enzymatic degradation, and enhanced binding interactions with biological receptors. [3-(3-Fluoropropyl)-1-bicyclo[1.1.1]pentanyl]methanamine exemplifies this trend, as its fluorine-containing moiety is strategically positioned to interact with key pharmacophores in potential drug targets.

One of the most compelling aspects of [3-(3-Fluoropropyl)-1-bicyclo[1.1.1]pentanyl]methanamine is its potential application in the development of central nervous system (CNS) drugs. The bicyclo[1.1.1]pentanyl scaffold is known to cross the blood-brain barrier effectively, making it an ideal candidate for CNS-targeted therapies. Recent studies have demonstrated that compounds with similar structural motifs exhibit promising activity in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The fluoropropyl group further enhances the compound's ability to interact with CNS receptors, potentially leading to more effective treatments.

The synthesis of [3-(3-Fluoropropyl)-1-bicyclo[1.1.1]pentanyl]methanamine involves a multi-step process that requires precise control over reaction conditions and reagent selection. The construction of the bicyclo[1.1.1]pentanyl core typically involves cyclization reactions, while the introduction of the 3-fluoropropyl group can be achieved through nucleophilic substitution or other fluorination techniques. Advanced synthetic methodologies, such as transition metal-catalyzed reactions and flow chemistry, have been employed to optimize yield and purity, ensuring that the final product meets stringent pharmaceutical standards.

From a computational chemistry perspective, [3-(3-Fluoropropyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been subjected to extensive molecular modeling studies to elucidate its interactions with biological targets. Quantum mechanical calculations have revealed that the compound exhibits favorable binding affinities with various enzymes and receptors, suggesting its potential as a lead compound for drug discovery programs. These computational insights have guided experimental efforts, helping researchers refine the structure-activity relationships (SAR) of the molecule.

The pharmacological profile of [3-(3-Fluoropropyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been evaluated through in vitro and in vivo studies, providing valuable data on its biological activity and safety profile. Initial experiments have shown that the compound exhibits potent inhibitory effects against several key enzymes implicated in disease pathways, including proteases and kinases. Furthermore, preclinical studies have demonstrated that [3-(3-Fluoropropyl)-bicyclo[hatemol]]methanamine exhibits low toxicity and minimal side effects, making it a promising candidate for further development into a therapeutic agent.

The development of novel drugs is an iterative process that relies on continuous refinement based on experimental data and theoretical predictions. [3-(3-Fluoropropyl)-bicyclo[hatemol]]methanamine serves as an excellent example of how structural modifications can significantly impact pharmacological outcomes. By leveraging advanced synthetic techniques and computational methods, researchers can fine-tune the properties of this compound to maximize its therapeutic potential while minimizing adverse effects.

In conclusion, [3-(3-fluoropropyl)-bicyclo[hatemol]methanamine (CAS No: 2287312-04-l) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and promising biological activity. Its potential applications in treating neurodegenerative diseases highlight its importance as a lead compound for drug discovery efforts aimed at developing novel therapeutic agents with improved efficacy and safety profiles.

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